n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine
Description
n⁴',n⁴'-Dimethyl[1,1'-biphenyl]-2,4'-diamine (CAS: Not explicitly provided; see ) is a biphenyl derivative featuring two amine groups at positions 2 and 4' of the biphenyl backbone, with methyl substituents attached to both 4'-amine groups. This structure confers unique electronic and steric properties, making it valuable in materials science and organic synthesis.
The methyl groups likely enhance solubility compared to bulkier substituents (e.g., phenyl or naphthyl) while minimally disrupting conjugation .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUXZAVJUWQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine typically involves the following steps:
Coupling Reaction: The (4-methylphenyl)magnesium bromide is then reacted with thallium(I) bromide in anhydrous benzene to form 4,4’-dimethyl-1,1’-biphenyl.
Industrial Production Methods: Industrial production of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine may involve large-scale Grignard reactions followed by coupling and amination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~2~, OH-) are used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine, along with its related chemical properties and uses in various scientific fields. Note that while the query asks about "n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine", the search results primarily discuss "2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine".
General Information and Chemical Properties
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine, also known as m-Tolidine or 2,2'-Dimethylbenzidine, is a biphenyl derivative featuring two amine and two methyl groups . Its CAS number is 84-67-3, and it has a molecular weight of 212.29 g/mol with the chemical formula . It typically appears as a white to off-white powder with a melting point of 106 °C .
Synonyms
- m-Tolidine
- 2,2'-Dimethylbenzidine
- 4,4'-Diamino-2,2'-dimethylbiphenyl
- 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine
Synthesis of Polyimides and Enamines
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine is a building block in synthesizing polyimides and enamines for use in solar cells, telecommunications, batteries, and separation membranes .
Solar Cells
This diamine reacts with diphenylacetaldehyde, catalyzed by camphorsulfonic acid, to form an enamine via nucleophilic substitution and dehydration . The resulting fully conjugated enamine is a *p-*type semiconductor, useful as a hole transport layer with a hole mobility of cm²/Vs, contributing to solar cells with an efficiency of 18.4% .
Telecommunications
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine is used to synthesize polyimides with low dielectric constants and low dielectric loss for telecommunication applications requiring fast transport speeds and low signal loss . The branched methyl groups increase intermolecular spacing, reducing the effective number of dipole moments, which contributes to the low dielectric properties .
MOF and COF Ligands
This compound can serve as a biphenyl ligand for cross-linked Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) networks . The amine groups facilitate facile coupling reactions .
Additional compounds
While not the focus of the query, other biphenyl derivatives are mentioned in the search results, indicating the broader relevance of biphenyl compounds in chemical synthesis and applications:
- N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine: This compound has antibiotic and antiviral properties and is used in chemistry, material science, and as an organic building block for electronic materials .
- N4,N4,N4',N4'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine: Synthesis information is available .
- 2,2'-dimethyl-1,1'-biphenyl: Preparation details and NMR data are documented .
Mechanism of Action
The mechanism of action of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Substituent Variations
a. 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
- Structure : Methyl groups at 2 and 2' positions; amine groups at 4 and 4' .
- This may lower solubility in non-polar solvents but enhance thermal stability.
- Applications : Used as a precursor in polymer synthesis and dyes, where rigidity is advantageous .
b. N,N,N',N'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diamine
- Structure : Phenyl groups on all amine sites .
- Impact : Bulky phenyl substituents increase molecular weight and reduce solubility. The extended π-system enhances charge transport properties, making this compound suitable for organic light-emitting diodes (OLEDs) .
- Comparison : The target compound’s methyl groups offer a balance between solubility and electronic performance, favoring applications requiring processability.
c. N⁴,N⁴,N⁴,N⁴-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine
- Structure : Naphthyl groups attached to amine sites .
- Impact : Naphthyl substituents introduce strong electron-withdrawing effects and steric bulk, drastically reducing solubility but improving electron-accepting capacity.
- Comparison : The target compound’s methyl groups provide milder electron-donating effects, likely resulting in higher solubility and tunable redox properties .
Electronic and Physical Properties
*HTMs: Hole-transport materials.
Biological Activity
Chemical Identity
n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine, also known as α-NPD (N,N'-Di(1-naphthyl)-N,N'-diphenyl-2,2'-dimethylbenzidine), is an organic compound with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.3 g/mol. It is primarily used in organic electronics as a hole transport material due to its favorable electronic properties, including a high ionization potential of approximately 5.5 eV and a transport gap of about 4 eV .
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activities. These properties are crucial in preventing oxidative stress-related cellular damage. In vitro studies have shown that such compounds can effectively scavenge free radicals, thereby reducing oxidative stress markers in various cell lines .
Cytotoxicity and Anticancer Activity
Studies evaluating the cytotoxic effects of this compound have demonstrated its potential as an anticancer agent. For instance, cell viability assays on cancer cell lines reveal that this compound can induce apoptosis in a dose-dependent manner. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Table: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Applied Physics evaluated the antioxidant properties of α-NPD. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential role in mitigating oxidative damage .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on breast cancer cells, this compound was found to inhibit cell proliferation significantly. The study utilized flow cytometry to analyze apoptosis markers and reported a marked increase in early apoptotic cells following treatment with varying concentrations of the compound .
The biological activity of this compound can be attributed to its ability to interact with cellular components and modulate various biological pathways:
- Antioxidant Pathways: The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Apoptotic Pathways: It activates caspases and alters Bcl-2 family protein expressions, leading to programmed cell death in malignant cells.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the identity of N⁴,N⁴'-Dimethyl[1,1'-biphenyl]-2,4'-diamine, and how can discrepancies in spectral data be resolved?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify methyl group positions and aromatic proton environments. Compare chemical shifts with structurally similar diarylamines (e.g., for N–CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHN: 296.16).
- Infrared (IR) : Validate amine N–H stretches (3200–3400 cm) and absence of carbonyl impurities.
- Resolution of discrepancies : Employ computational tools (e.g., DFT calculations) to simulate NMR spectra and cross-validate experimental data .
Q. What synthetic routes are commonly employed to prepare N⁴,N⁴'-Dimethyl[1,1'-biphenyl]-2,4'-diamine, and what key intermediates are involved?
- Methodology :
- Ullmann Coupling : React 2-bromo-4-methylaniline with a biphenyl boronic acid derivative under Pd catalysis.
- Buchwald-Hartwig Amination : Couple aryl halides with methylamine derivatives using Pd/XPhos catalysts.
- Key intermediates : Brominated biphenyl precursors (e.g., 2,4'-dibromo-1,1'-biphenyl) and methylamine-protected intermediates to avoid over-alkylation .
Q. How is this compound utilized in materials science, particularly in optoelectronic devices?
- Methodology :
- Hole-Transport Layers (HTLs) : Derivatives of diarylamines (e.g., TaTm) are vacuum-deposited as HTLs in perovskite solar cells. Their planar biphenyl backbone enhances π-π stacking for efficient charge transport .
- Doping Strategies : Combine with dopants (e.g., F6-TCNNQ) to improve conductivity and carrier injection in device stacks .
Advanced Research Questions
Q. How can cyclization reactions involving N⁴,N⁴'-Dimethyl[1,1'-biphenyl]-2,4'-diamine be optimized to synthesize bicarbazole derivatives?
- Methodology :
- Reaction Conditions : Use KOtBu (6 equiv.) in DMSO under blue LED irradiation (450 nm) for 1 hour to achieve >65% yield.
- Substrate Scope : Explore substituent effects (e.g., –CF, –OCF) on reaction efficiency. Electron-withdrawing groups accelerate cyclization via stabilization of transition states .
- Mechanistic Insight : Monitor intermediates via NMR to identify rate-limiting steps (e.g., deprotonation or radical formation) .
Q. What challenges arise in resolving crystal structures of this compound using SHELX, and how are they addressed?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to mitigate absorption errors from heavy atoms.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and utilize Hirshfeld restraint (HAREA) to model disordered methyl groups .
- Validation : Cross-check residual density maps (<0.3 e/Å) and R-factor convergence (R < 5%) .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?
- Methodology :
- Hirshfeld Surface Analysis : Quantify C–H···π (15–20%) and van der Waals interactions (60–70%) using CrystalExplorer. Weak H-bonds (N–H···N) contribute to layered packing .
- Solubility Prediction : Correlate interaction energies with solvent polarity (e.g., low solubility in hexane due to dominant π-stacking) .
Q. What computational approaches are effective in analyzing discrepancies between experimental and theoretical UV-Vis spectra?
- Methodology :
- TD-DFT Calculations : Simulate electronic transitions (e.g., HOMO→LUMO) using B3LYP/6-311+G(d,p). Adjust solvation models (PCM for DCM) to match experimental λ .
- Vibronic Coupling : Incorporate Franck-Condon progressions to explain shoulder peaks in absorption spectra .
Q. How does the methyl substitution pattern affect charge transport properties in thin-film devices?
- Methodology :
- Mobility Measurements : Use space-charge-limited current (SCLC) in hole-only devices. Compare N⁴,N⁴'-dimethyl derivatives (µ ~10 cm/Vs) with non-methylated analogs.
- Morphology Analysis : Atomic force microscopy (AFM) reveals that methyl groups reduce grain boundaries, enhancing film homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
